molecular formula C12H13ClN2O2 B7574827 4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide

4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide

Cat. No. B7574827
M. Wt: 252.69 g/mol
InChI Key: SFGYEKGEFJTOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide, also known as CCMA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CCMA is a benzamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. 4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function.

Mechanism of Action

The mechanism of action of 4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide has been shown to inhibit the activity of acetylcholinesterase, as well as the activity of various kinases and phosphatases that are involved in cell signaling pathways. 4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. 4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain and improve cognitive function. 4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide has several advantages for laboratory experiments, including its ability to inhibit the growth of cancer cells and its potential applications in the treatment of Alzheimer's disease. However, 4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on 4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide, including further studies on its mechanism of action and potential applications in the treatment of cancer and Alzheimer's disease. Future research could also focus on the development of more efficient synthesis methods for 4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide and the optimization of its pharmacological properties. Additionally, research could explore the potential use of 4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide in combination with other drugs or therapies to enhance its efficacy.
Conclusion
In conclusion, 4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide is a synthetic compound that has potential applications in scientific research, particularly in the fields of cancer research and Alzheimer's disease. 4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further research is needed to fully understand the potential applications of 4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide and to optimize its pharmacological properties.

Synthesis Methods

4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide can be synthesized using various methods, including the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropanecarbonyl chloride to form 4-chloro-3-(cyclopropanecarbonyl)nitrobenzene. This compound is then reduced to 4-chloro-3-(cyclopropanecarbonyl)aniline using tin and hydrochloric acid. Finally, the amine is acylated with N-methylbenzamide to form 4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide. Other methods for synthesizing 4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide include the reaction of 4-chloro-3-nitrobenzoic acid with N-methylbenzamide in the presence of a coupling agent and the reaction of 4-chloro-3-nitrobenzoic acid with N-methylbenzamide using a palladium-catalyzed coupling reaction.

properties

IUPAC Name

4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-14-11(16)8-4-5-9(13)10(6-8)15-12(17)7-2-3-7/h4-7H,2-3H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGYEKGEFJTOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-(cyclopropanecarbonylamino)-N-methylbenzamide

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